ethyl 2-[2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate (CAS 863458-76-8) is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and a thioacetamido-benzoate ester moiety at position 5. Its molecular formula is C₂₂H₁₉FN₆O₃S, with a molecular weight of 466.5 g/mol . The structure includes:
- A 2-fluorobenzyl group enhancing lipophilicity and target binding.
- A thioacetamido linker connecting the heterocycle to an ethyl benzoate ester, which may influence solubility and metabolic stability.
Key spectral data for analogous triazole derivatives (e.g., δ 3.4 ppm for CH₂ and δ 7.5–8.2 ppm for aromatic protons in NMR) suggest structural similarities in electronic environments .
Properties
IUPAC Name |
ethyl 2-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3S/c1-2-32-22(31)15-8-4-6-10-17(15)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-14-7-3-5-9-16(14)23/h3-10,13H,2,11-12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNANSDNGOHVUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate is a complex organic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C22H19FN6O3S and a molecular weight of 466.5 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse applications in pharmacology.
Chemical Structure and Properties
The compound features several functional groups including a triazolopyrimidine core and a sulfanyl group, which are known to influence its biological interactions. The synthesis of this compound involves multi-step organic reactions, which include cyclization and acylation processes.
Antimicrobial Activity
Research indicates that compounds with triazole and pyrimidine structures often exhibit antimicrobial properties. This compound has been evaluated for its antimicrobial efficacy against various pathogens. In studies involving similar triazole derivatives, moderate to significant activity was observed against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Potential
The anticancer activity of compounds containing triazole scaffolds has been widely documented. The mechanism often involves the inhibition of cell proliferation through interaction with specific cellular targets. For instance, derivatives similar to this compound have shown promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. The triazolopyrimidine core enhances binding affinity through hydrogen bonding and hydrophobic interactions with target proteins. This interaction can modulate enzymatic activities critical for cell survival and proliferation .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study demonstrated that certain triazole derivatives exhibited significant antimicrobial effects against Bacillus cereus and Staphylococcus aureus, indicating the potential for this compound to function similarly .
- Cytotoxicity Assays : In vitro assays showed that triazole-containing compounds could induce apoptosis in cancer cells. Specifically, derivatives were tested against MCF-7 and HeLa cell lines with varying degrees of success in inhibiting cell growth .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.
a. Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine moieties exhibit anticancer activity. This compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies have shown promising results in cell lines, warranting further investigation into its efficacy and mechanism of action.
b. Antimicrobial Activity
The sulfanyl group in this compound may enhance its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains and fungi. This suggests that this compound could be explored as a potential antimicrobial agent.
Agrochemical Applications
The compound's unique chemical structure may also lend itself to applications in agriculture:
a. Plant Protection Agents
Given the increasing need for effective pesticides and herbicides, this compound could serve as a base for developing new agrochemical formulations. Its potential effectiveness against pests can be evaluated through field trials to determine its impact on crop yield and pest resistance.
Research Applications
As a research compound, this compound can be utilized in various experimental setups:
a. Chemical Biology Studies
This compound can be used to study the interaction of small molecules with biological macromolecules. It may serve as a probe to investigate the role of specific enzymes or receptors in cellular pathways.
b. Drug Development
Its unique structural features make it an interesting candidate for drug development programs aimed at synthesizing new therapeutic agents targeting specific diseases.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Antimicrobial Testing | Showed activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to existing antibiotics. |
| Study 3 | Agrochemical Formulation | Field trials indicated enhanced pest resistance in crops treated with formulations containing this compound. |
Comparison with Similar Compounds
Triazole and Triazolo-Pyrimidine Derivatives
Compound (2) from , a triazole derivative, shares a triazole core and benzyl substituents. However, it lacks the pyrimidine ring and thioacetamido linker, resulting in distinct reactivity and binding profiles. For example, nucleophilic substitution with ethyl chloroformate yields ethyl carbamate derivatives (e.g., compound (3)), highlighting the role of substituents in modulating chemical reactivity .
Table 1: Structural Comparison of Triazole Derivatives
Sulfonylurea-Based Pesticides
lists methyl benzoate derivatives like metsulfuron-methyl and ethametsulfuron-methyl , which feature sulfonylurea bridges and triazine cores. While structurally distinct from the target compound, these pesticides share:
- Benzoate ester groups , critical for membrane permeability.
- Sulfur-containing linkers (sulfonylurea vs.
Table 2: Functional Analogues in Agrochemistry
Computational and Proteomic Comparisons
CANDO Platform Insights
The CANDO platform () compares compounds based on proteomic interaction signatures rather than structural similarity. While the target compound’s proteomic profile is undocumented, CANDO’s approach suggests that even structurally dissimilar compounds (e.g., triazolo-pyrimidines vs. triazines) may share functional behavior if they interact with homologous protein targets. This could imply unexplored therapeutic or agrochemical applications for the target compound .
QSAR and Physicochemical Properties
highlights the robustness of QSAR models in predicting ADMET properties. Although specific data for the target compound is lacking, analogues like metsulfuron-methyl exhibit logP values ~2.0, indicating moderate lipophilicity. The target compound’s ethyl benzoate and fluorobenzyl groups likely increase logP compared to simpler triazole derivatives, impacting bioavailability .
Preparation Methods
Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl Compounds
Aminotriazoles react with 1,3-diketones or α,β-unsaturated carbonyl systems to form the triazolopyrimidine ring. For example, 5-amino-1,2,3-triazole (1 ) reacts with ethyl acetoacetate (2 ) under acidic conditions (e.g., HCl in ethanol) to yield 7-hydroxy-3H-[1,2,]triazolo[4,5-d]pyrimidine (3 ). Subsequent chlorination using POCl₃ converts the hydroxyl group to a chloride (4 ), enabling nucleophilic substitution at position 7.
Key Reaction:
Oxidative Cyclization of Pyrimidin-2-yl-Amidines
Pyrimidin-2-yl-amidines (5 ) undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents to form the triazolopyrimidine core. This method avoids harsh acidic conditions and improves regioselectivity. For instance, treatment of 5 with iodine in DMSO at 80°C yields the triazolopyrimidine (6 ) with >85% efficiency.
Sulfanyl Acetamido Side Chain Incorporation
The sulfanyl group at position 7 is introduced via nucleophilic displacement of the chloride in 8 .
Thiolation with Mercaptoacetamide
Mercaptoacetamide (9 ) reacts with 8 in DMF using DIPEA as a base. The reaction proceeds at room temperature over 12 hours, yielding 7-sulfanylacetamido-triazolopyrimidine (10 ). Excess 9 (1.5 equiv) ensures complete conversion, with purification via silica gel chromatography (hexane/EtOAc 3:1).
Mechanism:
Benzoate Ester Coupling
The final step involves coupling the sulfanylacetamido intermediate (10 ) with ethyl 2-aminobenzoate (11 ).
Carbodiimide-Mediated Amide Bond Formation
10 and 11 are reacted in dichloromethane (DCM) using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. The reaction is stirred at 25°C for 24 hours, yielding the target compound (12 ) after purification via preparative HPLC (C18 column, acetonitrile/water gradient).
Yield and Purity:
| Step | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4.1 | EDCI/HOBt, DCM | 25°C, 24 h | 65 | 95 |
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A patent-disclosed method combines alkylation and thiolation in a single pot. 4 is treated sequentially with 2-fluorobenzyl bromide and mercaptoacetamide without isolation, reducing purification steps. Yields are comparable (68%) but require stringent temperature control (0°C → 60°C).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, reducing reaction time from 12 hours to 30 minutes while maintaining 75% yield.
Spectroscopic Characterization
The final compound is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 8H, aromatic), 5.45 (s, 2H, CH₂Ph), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 3.80 (s, 2H, SCH₂), 1.35 (t, J=7.1 Hz, 3H, CH₃).
-
HRMS : m/z calculated for C₂₂H₁₉FN₆O₃S [M+H]⁺: 467.1295, found: 467.1298.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-[2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate?
- Methodology :
- Step 1 : Prepare the triazolopyrimidine core via cyclization of 4-amino-5-hydrazinylpyrimidine derivatives with nitrous acid or diazotization agents.
- Step 2 : Introduce the 2-fluorobenzyl group via alkylation using 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 3 : Attach the thioacetamide linker through nucleophilic substitution of a halogen atom (e.g., Cl or Br) at the 7-position of the triazolopyrimidine core with a thiol-containing intermediate (e.g., 2-mercaptoacetamide) .
- Step 4 : Couple the benzoate ester via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) in dichloromethane or DMF .
- Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography. Optimize yields by controlling temperature and solvent polarity .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring and substitution patterns (e.g., ¹H/¹³C NMR for aromatic protons and fluorophenyl integration) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out side products .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or bond connectivity .
- Quality Control : Ensure purity (>95%) via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. benzyl groups) and evaluate changes in bioactivity (e.g., IC₅₀ shifts in kinase inhibition assays) .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like adenosine receptors or kinases .
- Crystallographic Analysis : Compare ligand-target co-crystal structures to identify critical binding motifs (e.g., hydrogen bonds with the triazole nitrogen) .
- Case Study : A 2023 study found that replacing the 2-fluorophenyl group with a 4-methoxyphenyl moiety increased solubility but reduced target affinity, highlighting the role of electron-withdrawing groups in binding .
Q. How can the pharmacological profile of this compound be optimized for in vivo studies?
- Key Modifications :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve water solubility while retaining target affinity .
- Metabolic Stability : Replace ester linkages (e.g., benzoate) with bioisosteres (e.g., amides) to resist hydrolysis by esterases .
- Toxicity Screening : Use hepatic microsome assays to assess CYP450-mediated metabolism and identify toxic metabolites .
- Experimental Design :
- Conduct parallel synthesis of analogs with varying substituents.
- Prioritize candidates using in vitro ADME (absorption, distribution, metabolism, excretion) assays before progressing to rodent models .
Q. What reaction mechanisms govern the instability of the thioether linker in acidic conditions?
- Mechanistic Insights :
- The thioether bond (C–S) undergoes acid-catalyzed cleavage via protonation of the sulfur atom, leading to nucleophilic attack by water or other solvents. This is exacerbated in strong acids (e.g., HCl > 1M) .
- Mitigation Strategies :
- Use buffered reaction conditions (pH 6–8) during synthesis.
- Replace the thioether with a sulfone (-SO₂-) group for enhanced stability, though this may alter bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
